molecular formula C48H72O18 B8524856 2,3,6,7,10,11-Hexakis[2-(2-methoxyethoxy)ethoxy]triphenylene CAS No. 96436-67-8

2,3,6,7,10,11-Hexakis[2-(2-methoxyethoxy)ethoxy]triphenylene

Cat. No. B8524856
M. Wt: 937.1 g/mol
InChI Key: MMPPLEMDSNVMAE-UHFFFAOYSA-N
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Patent
US06464904B1

Procedure details

In a reaction vessel, 15 ml of dry N,N-dimethylformamide (DMF) and 0.77 g (19.3 mM) of NaH (60 W in mineral oil) were placed. Then, 0.92 g (2.84 mM) of 2,3,6,7,10,11-hexahydroxytriphenylene was added thereto on a water bath, and after 1 hour of stirring, a mixture liquid of 6.4 g (23.3 mM of 1,4,7-trioxaoctyl p-toluenesulfonate and 5 ml of dry DMF was added dropwise thereto, followed by 5 hours of stirring at 80° C. After the reaction, water was added to the reaction mixture, followed by extraction two times with toluene. The extract was washed with water and dried with anhydrous sodium sulfate, followed by distilling-off the solvent and purification three times by silica gel column chromatography (eluent: chloroform to obtain 0.14 g (0.15 mM) of 2,3,6,7,10,11-hexa(1,4,7-trioxaoctyl)triphenylene (Yield: 5%), which showed a melting point of 54 ° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Name
1,4,7-trioxaoctyl p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].[H-].[Na+].[OH:8][C:9]1[C:26]([OH:27])=[CH:25][C:24]2[C:23]3[C:18](=[CH:19][C:20]([OH:29])=[C:21]([OH:28])[CH:22]=3)[C:17]3[C:12](=[CH:13][C:14]([OH:31])=[C:15]([OH:30])[CH:16]=3)[C:11]=2[CH:10]=1.C1(C)C=CC(S(OO[CH2:43][CH2:44][O:45][CH2:46][CH2:47][O:48][CH3:49])(=O)=O)=CC=1>C(Cl)(Cl)Cl.O>[O:8]([C:9]1[C:26]([O:27][CH2:43][CH2:44][O:45][CH2:46][CH2:47][O:48][CH3:49])=[CH:25][C:24]2[C:23]3[C:18](=[CH:19][C:20]([O:29][CH2:43][CH2:44][O:45][CH2:46][CH2:47][O:48][CH3:49])=[C:21]([O:28][CH2:43][CH2:44][O:45][CH2:46][CH2:47][O:48][CH3:49])[CH:22]=3)[C:17]3[C:12](=[CH:13][C:14]([O:31][CH2:43][CH2:44][O:45][CH2:46][CH2:47][O:4][CH3:3])=[C:15]([O:30][CH2:43][CH2:44][O:45][CH2:46][CH2:47][O:48][CH3:49])[CH:16]=3)[C:11]=2[CH:10]=1)[CH2:43][CH2:44][O:45][CH2:46][CH2:47][O:48][CH3:49] |f:1.2|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.77 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.92 g
Type
reactant
Smiles
OC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1O)O)O)O)O
Step Three
Name
1,4,7-trioxaoctyl p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OOCCOCCOC)C
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
on a water bath, and after 1 hour of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
of stirring at 80° C
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
followed by extraction two times with toluene
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
followed by distilling-off the solvent and purification three times by silica gel column chromatography (eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O(CCOCCOC)C1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1OCCOCCOC)OCCOCCOC)OCCOCCOC)OCCOCCOC)OCCOCCOC
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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